molecular formula C34H42N10O3 B12925103 Chlorin e6-NH-NH2

Chlorin e6-NH-NH2

Cat. No.: B12925103
M. Wt: 638.8 g/mol
InChI Key: NJRHYTXHORSKPN-UWJYYQICSA-N
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Description

Chlorin e6-NH-NH2 is a derivative of chlorin e6, a well-known photosensitizer used in photodynamic therapy (PDT) for cancer treatment. Chlorin e6 is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating reactive oxygen species (ROS) upon light activation. The addition of the NH-NH2 group to chlorin e6 enhances its properties, making it more effective in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorin e6-NH-NH2 can be synthesized through a series of chemical reactions starting from chlorophyll a. The process involves the extraction of chlorophyll a from natural sources, followed by its conversion to chlorin e6 through hydrolysis and acidification. The NH-NH2 group is then introduced through a nucleophilic substitution reaction using hydrazine hydrate as the reagent. The reaction is typically carried out under mild conditions to prevent the degradation of the chlorin structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Green synthesis methods, such as using environmentally friendly solvents and reducing reaction times, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Chlorin e6-NH-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered photosensitizing properties.

    Reduction: Reduction reactions can modify the electronic structure of the compound, affecting its photophysical properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorin derivatives with modified photophysical and photochemical properties. These derivatives can be tailored for specific applications in photodynamic therapy and other fields .

Scientific Research Applications

Chlorin e6-NH-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chlorin e6-NH-NH2 involves the generation of reactive oxygen species upon light activation. The compound absorbs light and transitions to an excited state, where it transfers energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The molecular targets include cellular membranes, proteins, and DNA, which are oxidized and disrupted by the ROS .

Comparison with Similar Compounds

Chlorin e6-NH-NH2 is unique compared to other similar compounds due to its enhanced photosensitizing properties and versatility in various applications. Similar compounds include:

This compound stands out due to its ability to undergo various chemical modifications, making it suitable for a wide range of applications in photodynamic therapy, antimicrobial treatments, and photochemical research .

Properties

Molecular Formula

C34H42N10O3

Molecular Weight

638.8 g/mol

IUPAC Name

(17S,18S)-12-ethenyl-7-ethyl-20-(2-hydrazinyl-2-oxoethyl)-18-(3-hydrazinyl-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carbohydrazide

InChI

InChI=1S/C34H42N10O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(45)42-35)32(40-25)22(11-30(46)43-36)33-31(34(47)44-37)18(6)26(41-33)14-28-20(8-2)16(4)24(39-28)13-27(19)38-23/h7,12-14,17,21,38-39H,1,8-11,35-37H2,2-6H3,(H,42,45)(H,43,46)(H,44,47)/t17-,21-/m0/s1

InChI Key

NJRHYTXHORSKPN-UWJYYQICSA-N

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C

Origin of Product

United States

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